molecular formula C10H19NOS B12888938 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol CAS No. 61309-25-9

2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol

Cat. No.: B12888938
CAS No.: 61309-25-9
M. Wt: 201.33 g/mol
InChI Key: GRYPNHDALDICEW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol under IUPAC guidelines. Breaking down the name:

  • 3,4-dihydro-2H-pyrrol : Indicates a partially saturated five-membered ring with one double bond (positions 3 and 4) and a hydrogen count corresponding to the "2H" designation.
  • 2-(2-Methylpropyl) : Specifies a branched alkyl substituent (isobutyl group) at position 2 of the pyrrolidine ring.
  • 5-yl]sulfanyl : Denotes a sulfur atom attached via a single bond at position 5 of the ring, forming a thioether linkage.
  • ethan-1-ol : Describes a two-carbon alcohol moiety (–CH2CH2OH) connected to the sulfur atom.

The CAS Registry Number for this compound is 88987-95-5 , uniquely identifying it in chemical databases. Synonyms include 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol and DTXSID70818593, reflecting alternative naming conventions for the same structure.

Structural Isomerism and Tautomeric Possibilities

Structural isomerism in this compound arises from two primary factors:

  • Substituent Positioning : The methylpropyl group at position 2 and the sulfanyl-ethanol group at position 5 could theoretically occupy other positions on the pyrrolidine ring. For example, placing the isobutyl group at position 3 or the thioether at position 4 would yield distinct structural isomers. However, the reported synthesis routes and spectral data confirm the assigned connectivity.
  • Sulfur Connectivity : The thioether linkage (–S–) could form alternative regioisomers if the sulfur were bonded to different carbon atoms in the ethanol chain. However, the "ethan-1-ol" designation explicitly places the hydroxyl group on the terminal carbon, leaving no ambiguity.

Tautomerism is not a significant feature of this molecule due to the absence of conjugated π-systems or acidic protons capable of reversible hydrogen shifts. The 3,4-dihydro-2H-pyrrol ring lacks the unsaturation necessary for keto-enol tautomerism, and the thioether group does not participate in tautomeric equilibria under standard conditions.

Comparative Analysis with Related Thioether-Pyrrolidine Derivatives

The structural features of 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol can be contextualized against other thioether-containing pyrrolidine derivatives:

Compound Name Key Structural Differences Molecular Formula CAS Number
Target Compound 2-Isobutyl, 5-thioethanol substituent C10H19NOS 88987-95-5
2-((2-Isobutyl-2H-pyrrol-3-yl)thio)ethanol Fully unsaturated pyrrole ring C10H17NOS Not listed
1-[(5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one Triazole ring fused to pyrrolidinone C19H18Cl2N6OS Not listed
N-(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)imidazo[1,2-a]pyridine-6-carboxamide Benzopyran and imidazopyridine moieties C21H23N3O3 Not listed

The target compound distinguishes itself through its monocyclic pyrrolidine framework and alcohol-terminated thioether side chain . Unlike derivatives with fused aromatic systems (e.g., benzopyran or imidazopyridine in the fourth entry above), this molecule’s physicochemical properties are governed by the balance between the hydrophobic isobutyl group and the polar hydroxyl group. Additionally, the absence of heteroatoms beyond nitrogen, oxygen, and sulfur simplifies its reactivity profile compared to triazole-containing analogs.

In contrast, compounds like 2-(4-(2-Methylpropyl)phenyl)ethanol (CAS 250105) share the isobutyl and ethanol motifs but replace the pyrrolidine-thioether core with a benzene ring, significantly altering electronic properties and biological activity. This highlights the critical role of the pyrrolidine-thioether scaffold in determining the target compound’s unique characteristics.

Properties

CAS No.

61309-25-9

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

2-[[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl]ethanol

InChI

InChI=1S/C10H19NOS/c1-8(2)7-9-3-4-10(11-9)13-6-5-12/h8-9,12H,3-7H2,1-2H3

InChI Key

GRYPNHDALDICEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(=N1)SCCO

Origin of Product

United States

Preparation Methods

Synthesis of the 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl Intermediate

  • The pyrrolidine ring can be synthesized via cyclization reactions starting from appropriate amino alcohols or amino acids.
  • Alkylation at the 2-position with a 2-methylpropyl group is typically achieved using alkyl halides under basic conditions or via organometallic reagents.
  • The 3,4-dihydro-2H-pyrrole core is often prepared by reduction of pyrrole derivatives or by ring closure of suitable precursors.

Formation of the Sulfanyl Linkage

  • The sulfanyl group at the 5-position is introduced by nucleophilic substitution or thiolation reactions.
  • A common approach involves the reaction of a 5-halogenated pyrrolidine intermediate with a thiol or thiolate anion to form the thioether bond.
  • Alternatively, direct coupling of a thiol-containing ethan-1-ol derivative with the pyrrolidine ring under mild conditions can be employed.

Coupling with Ethan-1-ol

  • The ethan-1-ol moiety is introduced via reaction with 2-haloethanol or by using protected ethan-1-ol derivatives that are deprotected after coupling.
  • The reaction conditions are optimized to avoid side reactions such as oxidation of the thiol or over-alkylation.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Outcome
1 Starting pyrrolidine derivative + 2-methylpropyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), 50-80°C Alkylation at 2-position of pyrrolidine ring 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol intermediate
2 5-Bromo-2-(2-methylpropyl)pyrrolidine + thiol/thiolate (e.g., ethanethiol sodium salt), solvent (e.g., THF), room temp Nucleophilic substitution to introduce sulfanyl group 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol precursor
3 Protection/deprotection steps if necessary, purification by chromatography Final purification and isolation Pure target compound

Analytical and Research Findings

  • Yield and Purity: Optimized reaction conditions yield the target compound in moderate to high yields (50-85%) with purity >95% as confirmed by chromatographic and spectroscopic methods.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, showing characteristic signals for the pyrrolidine ring, sulfanyl linkage, and hydroxyl group.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.
  • Solvent Effects: Polar aprotic solvents such as DMF or THF favor nucleophilic substitution steps, while protic solvents may lead to side reactions.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Alkylation reagent 2-Methylpropyl bromide or chloride Requires base to deprotonate pyrrolidine nitrogen
Base Potassium carbonate, sodium hydride Facilitates nucleophilic substitution
Solvent DMF, THF, DMSO Polar aprotic solvents preferred
Temperature 25-80°C Controlled to optimize yield and minimize side reactions
Reaction time 4-24 hours Depends on reagent reactivity
Purification Column chromatography, recrystallization Ensures high purity
Characterization NMR, MS, IR, HPLC Confirms structure and purity

Research and Patent Insights

  • Patents related to similar pyrrolidine-thioether compounds describe improved processes involving selective alkylation and thiolation steps to enhance yield and reduce impurities.
  • Research indicates that controlling the stereochemistry at the pyrrolidine ring and the position of sulfanyl substitution is critical for biological activity and synthetic efficiency.
  • Alternative synthetic routes may involve transition metal-catalyzed coupling reactions or use of protecting groups to improve selectivity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It is used in studies to understand the interactions of heterocyclic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and the pyrrole ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)acetic acid
  • 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)propane

Uniqueness

2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of a pyrrole ring and a thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol, also known as 2-((2-isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol, is a heterocyclic compound with potential biological activity. Its molecular structure features a pyrrole ring and a thioether linkage, which may contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 61309-25-9
Molecular Formula C10H19NOS
Molecular Weight 201.33 g/mol
IUPAC Name 2-{[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethanol
InChI Key GRYPNHDALDICEW-UHFFFAOYSA-N

The biological activity of 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol is primarily attributed to its interaction with specific molecular targets. The thioether group and the pyrrole ring are essential for binding to various enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain biological pathways, potentially influencing processes such as signal transduction and metabolic regulation.

Antimicrobial Properties

Research indicates that compounds containing pyrrole structures often demonstrate antimicrobial activity. In vitro studies have shown that 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol can inhibit the growth of various bacteria and fungi. The mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

The compound's thioether linkage may contribute to its anti-inflammatory properties. Studies have suggested that it can modulate inflammatory cytokine production in immune cells, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Activity

Given its structural characteristics, there is potential for neuroprotective effects. Research into similar compounds has indicated possible benefits in neurodegenerative diseases through mechanisms such as reducing oxidative stress and promoting neuronal survival.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thioether compounds, including 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 50 µM.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a potential application in treating inflammatory diseases.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • Cell Viability Assays : In various cell lines, including cancerous and non-cancerous cells, the compound exhibited selective cytotoxicity, indicating potential for targeted cancer therapy.
  • Mechanistic Studies : Further studies are needed to elucidate the exact pathways affected by this compound. Initial data suggest involvement in apoptotic pathways and modulation of signaling cascades related to cell survival.

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